2-[2-(1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione
Overview
Description
Benzoxazole is a heterocyclic compound that is part of many biologically active molecules and pharmaceuticals . It’s often used as an intermediate in the preparation of other compounds .
Synthesis Analysis
Benzoxazole derivatives can be synthesized through various methods. One common method involves the coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) .
Molecular Structure Analysis
The molecular structure of benzoxazole derivatives can be analyzed using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry .
Chemical Reactions Analysis
Benzoxazole derivatives can undergo various chemical reactions, including reactions with different types of reagents and under different conditions .
Physical And Chemical Properties Analysis
The physical and chemical properties of benzoxazole derivatives can be determined using various analytical techniques. For example, the melting point can be determined using a melting point apparatus, and the solubility can be determined using solubility tests .
Scientific Research Applications
Synthesis and Derivative Development
- Hexahydro-1H-Isoindole-1,3(2H)-dione Derivatives: A synthesis method for hexahydro-1H-isoindole-1,3(2H)-dione derivatives has been developed, starting from 3-sulfolene. This includes the synthesis of amino and triazole derivatives, as well as hydroxyl analogues from cis-hydroxylation (Tan et al., 2016).
- Novel 1H-Isoindole-1,3(2H)-dione Derivatives: New derivatives of 1H-isoindole-1,3(2H)-dione have been synthesized. This involved the treatment of substituted benzoyl chlorides with ammonium thiocyanate to produce benzoyl thioureas, which were then converted to 1H-isoindole-1,3(2H)-dione derivatives (Alimi et al., 2021).
Structural Analysis and Characterization
- Structural Characterization of Derivatives: NMR spectroscopy, including 1D, COSY, and HSQC 2D, has been used to identify and characterize the structure of isoindoline-1,3-dione derivatives (Dioukhane et al., 2021).
- X-Ray Crystal Analysis: The exact structures of specific isoindole-1,3-dione derivatives have been determined by X-ray diffraction analysis, contributing to the understanding of their molecular conformation (Köse et al., 2019).
Molecular Interactions and Properties
- Ultrasonic Studies: Investigations on molecular interactions of N-phthaloyl compounds, including derivatives of isoindole-1,3-dione, have been conducted in protic and non-protic solvents. This includes studying various thermo-acoustical parameters (Tekade et al., 2019).
- Photophysical Properties: Studies on the solvatochromic behavior and dipole moments of novel phthalimide derivatives containing an isoindole moiety have been performed. This research provides insights into solute-solvent interactions and chemical stability (Akshaya et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[2-(1,3-benzoxazol-2-yl)ethyl]isoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3/c20-16-11-5-1-2-6-12(11)17(21)19(16)10-9-15-18-13-7-3-4-8-14(13)22-15/h1-8H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGNSHTKXWDPCCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=NC4=CC=CC=C4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10469962 | |
Record name | STK832222 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10469962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione | |
CAS RN |
623553-27-5 | |
Record name | STK832222 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10469962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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